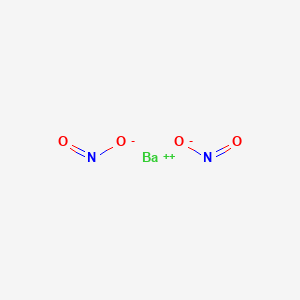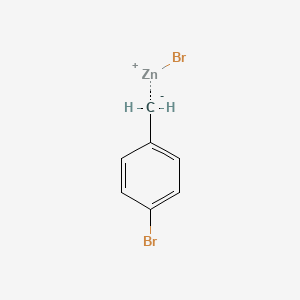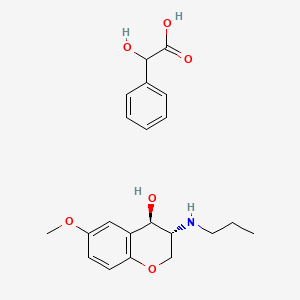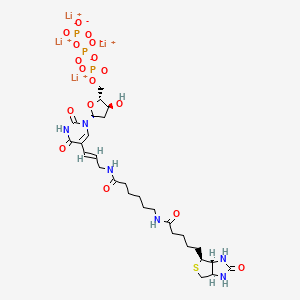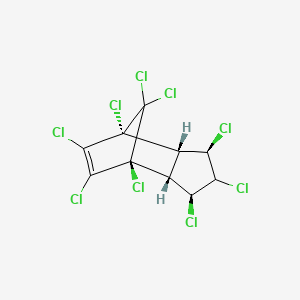
Pentagalacturonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentagalacturonic acid, also known as α-1,4 galacturonopentaose, is derived from pectin or pectic acid, by enzymatic or partial acid hydrolysis . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate and characterize endo- and exopolygalacturonase(s) and gluconase(s) .
Synthesis Analysis
The synthesis of pentagalacturonic acid involves the cleavage of the α-1,4 linkage between two galacturonic acid residues . This process is carried out by polygalacturonases, which are part of the glycosyl hydrolase family 28 . The most efficient separation method of oligosaccharides is adsorption or partition chromatography on bonded-phase silica and ion-exchange resins .Molecular Structure Analysis
Pentagalacturonic acid belongs to the glycosyl hydrolase family 28 . It cleaves the α-1,4 linkage between two galacturonic acid residues . There are two types of polygalacturonases, distinguished by their mechanism of action: EndoPGs randomly attack homogalacturonan, the major component of pectin, and exoPGs attack pectin from the non-reducing end to release monomers .Chemical Reactions Analysis
The chemical reactions involving pentagalacturonic acid are primarily catalyzed by polygalacturonases . These enzymes degrade the adhesive pectic substances of the middle lamella and cell wall, contributing to fungal penetration, plant tissue collapse, and nutrient acquisition .Physical And Chemical Properties Analysis
Pentagalacturonic acid has a molecular weight of 898.64 g/mol and a chemical formula of C30H42O31 .Safety And Hazards
Orientations Futures
Pentagalacturonic acid, as a sustainable biopolymer, has gained increasing attention in recent years . Its potential applications extend beyond its traditional use as a food additive to include medicine, cosmetics, and other industries . Future research will likely focus on the chemical modifications of pectin and the design of novel biopolymer-based materials .
Propriétés
Numéro CAS |
40386-94-5 |
|---|---|
Nom du produit |
Pentagalacturonic Acid |
Formule moléculaire |
C₃₀H₄₂O₃₁ |
Poids moléculaire |
898.64 |
Synonymes |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-α-D-galactopyranuronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



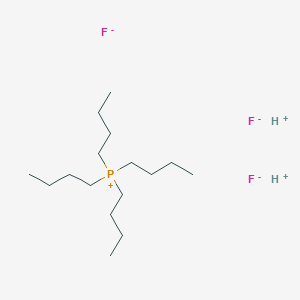
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
